molecular formula C21H20ClN3OS B14986867 5-chloro-N-(4-ethylphenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

5-chloro-N-(4-ethylphenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B14986867
M. Wt: 397.9 g/mol
InChI Key: UQZIWFZLZOOCHX-UHFFFAOYSA-N
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Description

5-Chloro-N-(4-ethylphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-ethylphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the chloro, ethylphenyl, and methylphenylmethylsulfanyl groups. Common reagents used in these reactions include chlorinating agents, alkylating agents, and thiolating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(4-ethylphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

5-Chloro-N-(4-ethylphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-ethylphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N-(4-methylphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide
  • 5-Chloro-N-(4-ethylphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide
  • 5-Chloro-N-(4-ethylphenyl)-2-{[(3-ethylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide

Uniqueness

The uniqueness of 5-chloro-N-(4-ethylphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C21H20ClN3OS

Molecular Weight

397.9 g/mol

IUPAC Name

5-chloro-N-(4-ethylphenyl)-2-[(3-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C21H20ClN3OS/c1-3-15-7-9-17(10-8-15)24-20(26)19-18(22)12-23-21(25-19)27-13-16-6-4-5-14(2)11-16/h4-12H,3,13H2,1-2H3,(H,24,26)

InChI Key

UQZIWFZLZOOCHX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC(=C3)C

Origin of Product

United States

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